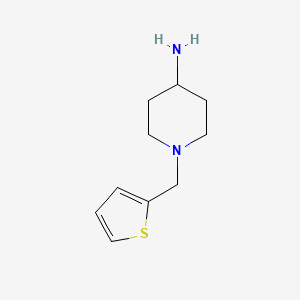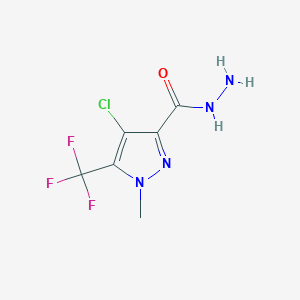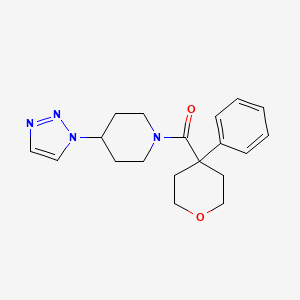![molecular formula C23H27NO2 B2488653 (1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one CAS No. 692288-00-9](/img/structure/B2488653.png)
(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The targeted compound belongs to a class of organic compounds characterized by their unique structural features, including the presence of tert-butylphenoxy and dimethylamino groups. These features are pivotal in determining the compound's reactivity, physical characteristics, and potential applications in various fields, excluding drug use and dosage considerations as requested.
Synthesis Analysis
Synthetic approaches for compounds with similar structural frameworks often involve multi-step reactions, starting from readily available substrates. For instance, derivatives involving tert-butylphenol or dimethylamino functionalities may be synthesized via condensation, cycloaddition, or Wittig reactions, ensuring specific configurations and substituent patterns are achieved (Popovsky et al., 2012).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's chemical behavior and interactions. X-ray crystallography provides detailed insights into the arrangement of atoms, bond lengths, angles, and conformational dynamics, essential for assessing reactivity and designing further chemical modifications (Habbadi et al., 1998).
Chemical Reactions and Properties
The compound's reactivity can be influenced by the presence of electron-donating dimethylamino groups and electron-withdrawing tert-butylphenoxy groups. These functionalities can participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, tailoring the compound's chemical properties for specific applications (Takekuma et al., 2010).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are influenced by the molecular geometry and intermolecular forces. Studies on similar compounds have shown that variations in substituents affect these properties, impacting the material's phase, stability, and solubility in different solvents (Ajibade et al., 2021).
Chemical Properties Analysis
The compound's chemical properties, including acidity, basicity, reactivity towards oxidizing or reducing agents, and participation in specific organic reactions, are determined by its functional groups. The tert-butylphenoxy and dimethylamino groups contribute to its unique chemical behavior, enabling targeted modifications and applications in synthetic chemistry and material science (Itoh et al., 1995).
科学的研究の応用
Controlled Drug Release Systems and Tissue Engineering
Research by Alcántara Blanco et al. (2020) explored the encapsulation of dibenzylideneacetone (DBA) analogs, closely related to the specified compound, in poly(lactic acid) (PLA) membranes. These analogs have potential applications in controlled drug release systems and tissue engineering. The study investigated the hydrolytic degradation of PLA membranes loaded with DBA analogs under various pH conditions, evaluating their release profiles and toxicity levels. (Alcántara Blanco, Urdaneta, & Sabino, 2020)
Photophysical Properties and Solvent Selectivity
A study by Bhattacharyya et al. (2019) synthesized cinnamaldehyde-based chalcone derivatives, including ones structurally similar to the compound , to investigate their photophysical properties. They found that the presence or absence of certain moieties in these compounds could lead to varying charge transfer properties and solvent selectivity, which has practical applications in detecting water content in solvents. (Bhattacharyya, Makhal, & Guchhait, 2019)
Nonlinear Optical Applications
In the research by Raghavendra et al. (2020), a novel organic crystal structurally related to the compound of interest was grown and its nonlinear optical properties were studied. This study showed the potential application of such compounds in second and third-order nonlinear optical applications due to their high second harmonic generation efficiency and promising optical limiting properties. (Raghavendra et al., 2020)
Fluorescence Probe Properties in Micelles and Vesicles
Singh and Darshi (2002) conducted a study on similar compounds, focusing on their absorption and fluorescence spectral properties in different media. They found that these compounds, in micelles and vesicles, exhibit different fluorescence emissions based on their location and environment. This has implications for their use as fluorescence probes in biological and chemical applications. (Singh & Darshi, 2002)
作用機序
特性
IUPAC Name |
(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-23(2,3)19-10-13-21(14-11-19)26-22-8-6-7-18(17-22)9-12-20(25)15-16-24(4)5/h6-17H,1-5H3/b12-9+,16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDAYWNBUJFOFZ-JDHQLRNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)
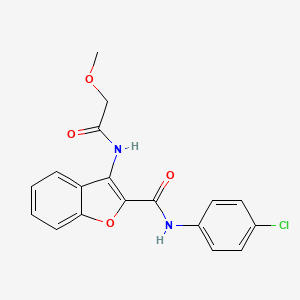
![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)
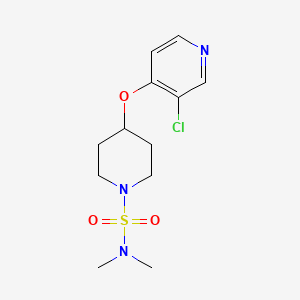

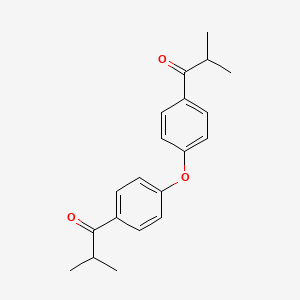
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
